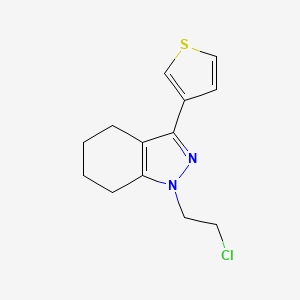![molecular formula C12H15N3OS B1479868 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098051-25-1](/img/structure/B1479868.png)
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Vue d'ensemble
Description
2-(3-(Thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine, also known as THPEP, is a chemical compound derived from the thiophene ring system. It is a heterocyclic compound that can be used as a building block for the synthesis of various organic compounds. THPEP is a useful intermediate for the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. THPEP has been studied extensively in the laboratory and has been found to possess a range of interesting properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Diversity
Generation of Structurally Diverse Libraries
Utilizing thiophene derivatives as starting materials, researchers have demonstrated the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. This approach facilitates the synthesis of various dithiocarbamates, thioethers, and a wide array of cyclic compounds, showcasing the versatility of thiophene-based compounds in chemical syntheses (Roman, 2013).
Synthesis of Novel Anticancer Agents
A series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, including variations of the thiophene moiety, have shown moderate to significant anticancer activities, highlighting their potential as therapeutic agents (Alam et al., 2018).
Biological Applications and Antimicrobial Activity
Modification of Hydrogels for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including thiophene derivatives, have been shown to possess enhanced antibacterial and antifungal activities. Such modified polymers exhibit potential for medical applications, indicating the role of thiophene-based amines in developing materials with improved biological properties (Aly & El-Mohdy, 2015).
Antimicrobial and Anticancer Activities
The synthesis of new pyrazoline-based thiazole derivatives incorporating the thiophene moiety has led to compounds with significant antimicrobial, antifungal, and anticancer activities. These activities were evaluated against a variety of bacterial species, fungal strains, and cancer cell lines, with some compounds showing strong potential as therapeutic agents (Elewa et al., 2020).
Propriétés
IUPAC Name |
2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,3-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNLBQBZAIXLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CSC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479785.png)
![3-(Pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479787.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479789.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479792.png)

![3-Phenyl-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479794.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479799.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479802.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479803.png)
![1-Methyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479804.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)